molecular formula C11H12BrN3O B14908493 n-((1h-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline

n-((1h-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline

Cat. No.: B14908493
M. Wt: 282.14 g/mol
InChI Key: DCMONSSDUYFIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom and a methoxy group attached to an aniline ring, which is further connected to an imidazole moiety through a methylene bridge. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound may interact with cellular pathways, modulating biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-((1H-Imidazol-2-yl)methyl)-4-chloro-3-methoxyaniline
  • N-((1H-Imidazol-2-yl)methyl)-4-fluoro-3-methoxyaniline
  • N-((1H-Imidazol-2-yl)methyl)-4-iodo-3-methoxyaniline

Uniqueness

N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the methoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties .

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

4-bromo-N-(1H-imidazol-2-ylmethyl)-3-methoxyaniline

InChI

InChI=1S/C11H12BrN3O/c1-16-10-6-8(2-3-9(10)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14)

InChI Key

DCMONSSDUYFIKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NCC2=NC=CN2)Br

Origin of Product

United States

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